molecular formula C19H23N3O B1317116 2-amino-N-(1-benzylpiperidin-4-yl)benzamide CAS No. 83425-16-5

2-amino-N-(1-benzylpiperidin-4-yl)benzamide

Cat. No. B1317116
CAS RN: 83425-16-5
M. Wt: 309.4 g/mol
InChI Key: ABFWKHFZIDWDOK-UHFFFAOYSA-N
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Patent
US07498325B2

Procedure details

To an ice-cold solution of 28 ml (134 mmol) of 4-amino-1-(phenylmethyl)piperidine in 200 ml of tetrahydrofuran were added, batchwise, 21.9 g (134 mmol) of isatoic acid anhydride. The resulting suspension was stirred for 2½ hours at room temperature and 2½ hours at reflux temperature, then freed from solvent. The residue was dissolved in 100 ml of hot ethanol, the resulting solution was filtered whilst hot after the addition of 5 g of activated charcoal. The crystal mass precipitated after cooling was suction filtered, washed with diisopropylether and dried in vacuo at 50° C. 28.3 g of colourless crystals were obtained. A further 5.1 g of a product of the same quality were isolated from the combined mother liquors. Total yield: 33.4 g (80.6% of theory).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
21.9 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]1[CH2:7][CH2:6][N:5]([CH2:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH2:4][CH2:3]1.[C:15]12[C:21](=[CH:22][CH:23]=[CH:24][CH:25]=1)[NH:20]C(=O)O[C:16]2=[O:17]>O1CCCC1.C(O)C>[NH2:20][C:21]1[CH:22]=[CH:23][CH:24]=[CH:25][C:15]=1[C:16]([NH:1][CH:2]1[CH2:7][CH2:6][N:5]([CH2:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH2:4][CH2:3]1)=[O:17]

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
28 mL
Type
reactant
Smiles
NC1CCN(CC1)CC1=CC=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
21.9 g
Type
reactant
Smiles
C1=2C(=O)OC(NC1=CC=CC2)=O
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting suspension was stirred for 2½ hours at room temperature and 2½ hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature
FILTRATION
Type
FILTRATION
Details
the resulting solution was filtered whilst
ADDITION
Type
ADDITION
Details
hot after the addition of 5 g of activated charcoal
CUSTOM
Type
CUSTOM
Details
The crystal mass precipitated
TEMPERATURE
Type
TEMPERATURE
Details
after cooling
WASH
Type
WASH
Details
washed with diisopropylether
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 50° C

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)NC2CCN(CC2)CC2=CC=CC=C2)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 28.3 g
YIELD: CALCULATEDPERCENTYIELD 68.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.